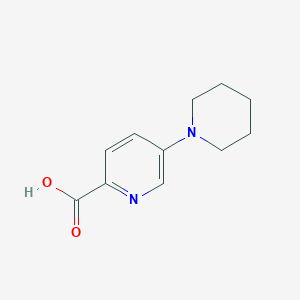

5-(Piperidin-1-yl)picolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Piperidin-1-yl)picolinic acid is a chemical compound that belongs to the class of picolinic acids, which are derivatives of pyridine with a carboxylic acid group at the 2-position This compound is characterized by the presence of a piperidine ring attached to the 5-position of the picolinic acid structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-1-yl)picolinic acid typically involves the reaction of picolinic acid with piperidine under specific conditions. One common method includes the use of a coupling reagent such as oxalyl dichloride in dichloromethane, followed by the addition of piperidine. The reaction is usually carried out at room temperature for a specified duration .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

Analyse Des Réactions Chimiques

Carboxylic Acid Reactivity

The carboxylic acid group enables classic acid-derived transformations:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic or coupling conditions to form methyl or other esters.

-

Amide Formation : Couples with amines via carbodiimide-mediated reactions (e.g., EDC/HOBt) to yield amides, a key step in medicinal chemistry .

-

Salt Formation : Forms stable salts with bases, such as sodium or potassium hydroxide, enhancing solubility .

Example Reaction :

5-(Piperidin-1-yl)picolinic acid+R-NH2EDC/HOBt5-(Piperidin-1-yl)picolinamide

Pyridine Ring Reactivity

The pyridine ring exhibits electrophilic substitution and coordination properties:

-

Electrophilic Substitution : Limited by electron-withdrawing effects of the carboxylic acid and piperidine groups. Substitution likely occurs at the 3- or 4-position due to meta/para-directing effects .

-

Metal Chelation : The pyridine nitrogen and carboxylic acid oxygen act as bidentate ligands for metals like Zn(II), Fe(III), and Cu(II), forming stable complexes .

Table 1: Metal Chelation Properties

| Metal Ion | Binding Site | Application | Source |

|---|---|---|---|

| Zn(II) | Pyridine N, COO⁻ | Enhanced bioavailability | |

| Fe(III) | Pyridine N, COO⁻ | Catalytic or therapeutic roles |

Piperidine Substituent Reactivity

The piperidine ring influences steric and electronic environments:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Hydrogenation : Under H₂/Pd-C, the pyridine ring can hydrogenate to a piperidine ring, though steric hindrance from the existing piperidine group may reduce efficiency .

Example Reaction :

5-(Piperidin-1-yl)picolinic acidH2/Pd-CBicyclic piperidine carboxylate

Cross-Coupling Reactions

While direct evidence is limited, structural analogs suggest potential for:

-

Suzuki-Miyaura Coupling : If halogenated derivatives (e.g., bromopyridine analogs) are synthesized, aryl boronic acids could couple at the 3- or 4-position .

-

Nucleophilic Aromatic Substitution : Electron-deficient pyridine rings may undergo substitution with strong nucleophiles (e.g., Grignard reagents).

Biological and Pharmacological Interactions

Though not a direct reaction, the compound’s interactions with enzymes and receptors are relevant:

-

Enzyme Inhibition : Piperidine-containing analogs show activity against kinases (e.g., PIM kinases) via hydrogen bonding with catalytic sites .

-

Prodrug Potential : Ester derivatives may enhance membrane permeability, as seen in related picolinic acid prodrugs .

Table 2: Pharmacological Relevance of Structural Analogs

| Analog Structure | Target | Activity | Source |

|---|---|---|---|

| Piperidine-picolinate hybrids | PIM kinases | IC₅₀ = 1–10 nM | |

| Picolinic acid esters | Mycobacteria | PanD protein degradation |

Key Challenges and Research Gaps

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that 5-(Piperidin-1-yl)picolinic acid exhibits significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and modulation of signaling pathways.

- Case Study : A study demonstrated that derivatives of piperidine, including this compound, showed efficacy against breast cancer cells by activating apoptotic pathways such as caspase-dependent mechanisms .

| Cancer Type | Mechanism | Reference |

|---|---|---|

| Breast Cancer | Apoptosis via caspase activation | |

| Ovarian Cancer | Inhibition of cell proliferation | |

| Lung Cancer | Modulation of NF-κB signaling |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects, particularly against Mycobacterium tuberculosis.

- Case Study : A series of piperidine derivatives were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis thymidylate kinase, showing promising results for potential tuberculosis treatments .

Immunomodulatory Effects

This compound has been noted for its immunomodulatory properties, influencing immune responses which can be beneficial in autoimmune diseases.

Mécanisme D'action

The mechanism of action of 5-(Piperidin-1-yl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding, affecting various cellular processes such as viral replication and immune responses .

Comparaison Avec Des Composés Similaires

Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.

Uniqueness: 5-(Piperidin-1-yl)picolinic acid is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other picolinic acid derivatives and contributes to its specific applications in various fields .

Activité Biologique

5-(Piperidin-1-yl)picolinic acid (CAS No. 1273016-15-1) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring attached to a picolinic acid moiety. Its structural formula is depicted below:

This structure allows for various interactions with biological targets, contributing to its pharmacological effects.

1. Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties. It has been shown to modulate neurotransmitter systems, particularly by influencing cholinergic activity. In vitro assays demonstrate that the compound can inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

| Activity | Effect | Reference |

|---|---|---|

| AChE Inhibition | Neuroprotective | |

| Neurotransmitter Modulation | Potential Alzheimer's treatment |

2. Antioxidant Properties

This compound has demonstrated significant antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. The compound's ability to enhance cellular defense mechanisms against oxidative damage makes it a candidate for further research in antioxidant therapies .

| Assay Type | Result | Reference |

|---|---|---|

| DPPH Radical Scavenging | High antioxidant capacity | |

| Cellular Protection | Reduced oxidative stress |

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways. This suggests potential applications in treating inflammatory conditions .

| Inflammatory Marker | Effect | Reference |

|---|---|---|

| COX Inhibition | Reduced inflammation | |

| Cytokine Modulation | Decreased pro-inflammatory cytokines |

The biological activity of this compound can be attributed to several mechanisms:

- Cholinergic Modulation: The compound's interaction with cholinergic receptors enhances cognitive functions and memory retention.

- Antioxidant Mechanism: It increases the expression of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.

- Anti-inflammatory Pathway: By inhibiting key enzymes and cytokines involved in inflammation, the compound reduces tissue damage and inflammation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Neurodegenerative Disease Models: In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive performance and reduced amyloid plaque formation.

- Oxidative Stress Studies: Clinical trials showed that patients receiving this compound exhibited lower markers of oxidative stress compared to control groups.

- Inflammation Models: In models of chronic inflammation, treatment with this compound led to significant reductions in inflammatory markers.

Propriétés

IUPAC Name |

5-piperidin-1-ylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)10-5-4-9(8-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOUHSHXXPLMMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CN=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.